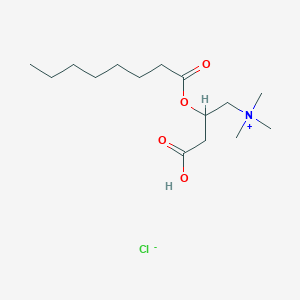
Octanoyl carnitine hydrochloride
概要
説明
Octanoyl-L-carnitine hydrochloride is a derivative of L-carnitine, a naturally occurring amino acid known for its role in the transport of fatty acids into the mitochondria for energy production . It is a complex molecule composed of a long carbon chain (octanoyl) attached to the amino acid L-carnitine . The hydrochloride (Hcl) group is added to improve the solubility of the compound and increase its bioavailability .
Synthesis Analysis
Acylcarnitines, including Octanoyl-L-carnitine, are derived from their corresponding acyl coenzyme A (acyl-CoA) analogs through exchange of acyl groups between coenzyme A and L-carnitine by the action of a series of carnitine acyl-transferases . These transferases have overlapping chain length specificity for the various acyl groups, ranging from 2 carbons (acetyl) to over 18 carbons (stearoyl) in length .Molecular Structure Analysis
The empirical formula of Octanoyl-L-carnitine hydrochloride is C15D3H27ClNO4 . Its molecular weight is 326.87 .Chemical Reactions Analysis
Acylcarnitines are the catabolic end products of fatty acids and several branched-chain amino acids that are utilized to generate cellular energy . They are derived from their corresponding acyl coenzyme A (acyl-CoA) analogs through exchange of acyl groups between coenzyme A and L-carnitine by the action of a series of carnitine acyl-transferases .Physical And Chemical Properties Analysis
Octanoyl-L-carnitine hydrochloride is a powder form compound . It has a molecular weight of 326.87 .科学的研究の応用
Enzymatic Functions and Properties
Octanoyl carnitine hydrochloride is closely linked to the study of carnitine acyltransferases, which are essential in fatty acid metabolism. Research on purified carnitine acyltransferases from mouse liver peroxisomes highlights the functional significance of these enzymes, including carnitine octanoyltransferase. This enzyme exhibits specific kinetic properties, favoring medium-chain acylcarnitine formation, indicative of its role in acylcarnitine synthesis (Farrell, Fiol, Reddy, & Bieber, 1984). A similar study comparing carnitine acyltransferase activities in rat liver peroxisomes and microsomes also contributes to understanding these enzymes' role in different cellular compartments (Markwell, Tolbert, & Bieber, 1976).
Metabolic Disorders and Diagnostic Applications
Octanoyl carnitine is significant in diagnosing and understanding metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency. A study described a method for detecting octanoyl-carnitine in urine, providing a reliable means for diagnosing this condition (Bhuiyan, Watmough, Turnbull, Aynsley-Green, Leonard, & Bartlett, 1987). Additionally, research on the quantification of plasma carnitine and acylcarnitines using high-performance liquid chromatography-tandem mass spectrometry is crucial for investigating suspected inherited disorders of mitochondrial fatty acid oxidation, highlighting the importance of octanoyl carnitine in metabolic profiling (Morand, Donzelli, Haschke, & Krähenbühl, 2013).
Transport and Cellular Uptake
The study of carnitine transporters, such as OCTN2, is crucial in understanding how octanoyl carnitine and related compounds are absorbed and distributed within the body. One study focusing on the sodium-dependent carnitine transporter OCTN2 provides insights into the mechanisms of carnitine transport and its relation to primary carnitine deficiency (Tamai, Ohashi, Nezu, Yabuuchi, Oku, Shimane, Sai, & Tsuji, 1998).
Biological Impact and Exercise Physiology
Research has also explored the role of medium-chain acylcarnitines, including octanoyl carnitine, in exercise physiology. A study identifying biomarkers of moderately intense exercise found that medium and long-chain acylcarnitines, such as octanoyl-carnitine, dominate the metabolite pattern in humans during moderate intensity exercise, supporting lipid oxidation (Lehmann, Zhao, Weigert, Simon, Fehrenbach, Fritsche, Machann, Schick, Wang, Hoene, Schleicher, Häring, Xu, & Nieß, 2010).
Molecular and Structural Studies
Structural studies of enzymes like carnitine octanoyltransferase provide insights into substrate specificity and catalytic mechanisms, crucial for understanding the molecular basis of octanoyl carnitine's function. The crystal structure of mouse carnitine octanoyltransferase, showing differences in the acyl group binding pocket compared to carnitine acetyltransferase, is a key example (Jogl, Hsiao, & Tong, 2005).
Safety And Hazards
将来の方向性
Octanoyl-L-carnitine hydrochloride is commonly used for its potential benefits in the field of sports nutrition and exercise science . It has also been studied for its potential therapeutic effects in the treatment of various health conditions . Future studies may investigate the concentration of acylcarnitines in a fasted cohort of patients with mitochondrial myopathy, in other body fluids, such as urine, which has more constant concentration of metabolites .
特性
IUPAC Name |
(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3671-77-0 (Parent) | |
| Record name | Octanoylcarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
323.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoyl carnitine hydrochloride | |
CAS RN |
14919-35-8 | |
| Record name | Octanoylcarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



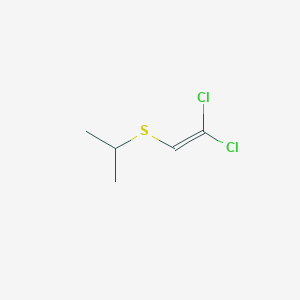
![Methyl iodide, [14C]](/img/structure/B100923.png)
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
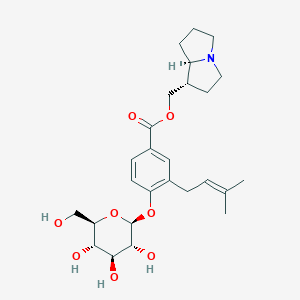
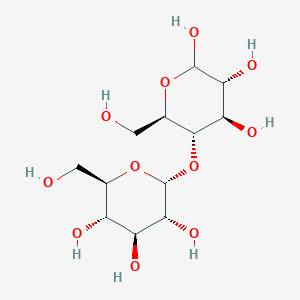

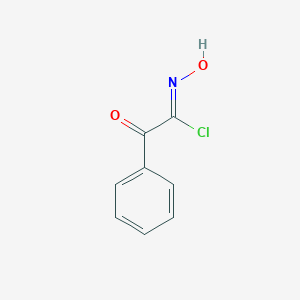
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
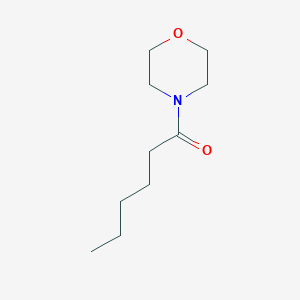

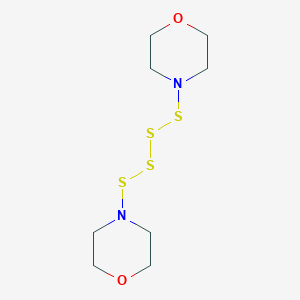
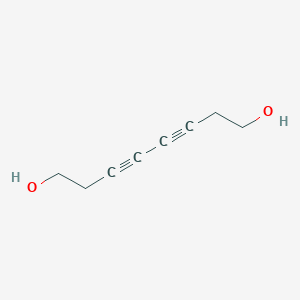
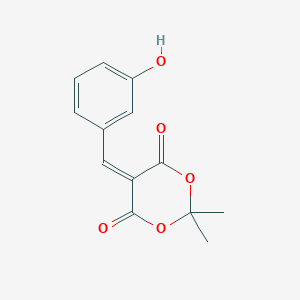
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)